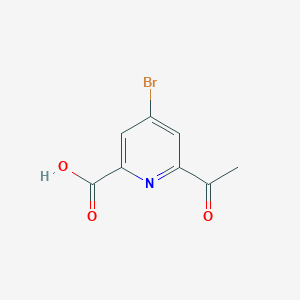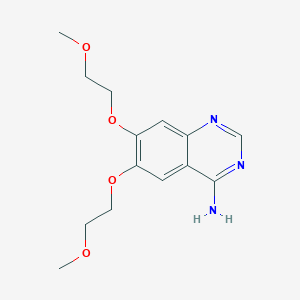
6,7-Bis(2-methoxyethoxy)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-bis(2-methoxyethoxy)quinazolin-4-amine is a quinazoline derivative known for its significant role in medicinal chemistry, particularly as an intermediate in the synthesis of anticancer agents such as erlotinib hydrochloride . This compound is characterized by its two methoxyethoxy groups attached to the quinazoline ring, which contribute to its unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine typically involves multiple steps:
Starting Materials: The process begins with 3,4-dihydroxybenzaldehyde, which is reacted with a bromo derivative of ethyl methyl ether to form 3,4-bis(2-methoxyethoxy)benzaldehyde.
Conversion to Benzonitrile: This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile through a nitration reaction.
Reduction and Formylation: The nitro group is reduced to an amino group, yielding 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Industrial Production Methods
Industrial production of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity .
化学反応の分析
Types of Reactions
6,7-bis(2-methoxyethoxy)quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is utilized in the synthesis of erlotinib hydrochloride, where a chlorinated intermediate is substituted with piperazine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly during its synthesis from nitro to amino derivatives.
Common Reagents and Conditions
Oxalyl Chloride or Thionyl Chloride: Used for chlorination steps.
Piperazine: Used in nucleophilic substitution reactions.
Methanolic/Ethanolic Hydrochloric Acid: Used for the final conversion to erlotinib hydrochloride.
Major Products
The major product formed from these reactions is erlotinib hydrochloride, a potent anticancer agent .
科学的研究の応用
6,7-bis(2-methoxyethoxy)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of erlotinib hydrochloride, which is used to treat non-small cell lung cancer and pancreatic cancer.
Biological Studies: The compound’s derivatives are studied for their potential anticancer activities, particularly their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase.
Pharmacological Research: Research focuses on its role in developing new quinazoline-based drugs with improved efficacy and reduced side effects.
作用機序
The mechanism of action of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, particularly in its derivative form as erlotinib hydrochloride, involves:
Inhibition of EGFR Tyrosine Kinase: The compound binds to the ATP binding site of the EGFR, inhibiting its phosphorylation and blocking signal transduction pathways that promote tumor cell growth and survival
Induction of Apoptosis: By blocking EGFR signaling, the compound induces apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline-based EGFR inhibitor used in cancer treatment.
Afatinib: A similar compound with irreversible binding to EGFR.
Lapatinib: Targets both EGFR and HER2 receptors.
Uniqueness
6,7-bis(2-methoxyethoxy)quinazolin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR . This makes it a valuable intermediate in the synthesis of highly effective anticancer agents like erlotinib hydrochloride .
特性
分子式 |
C14H19N3O4 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N3O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H2,15,16,17) |
InChIキー |
FITYFYMINUEMHW-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


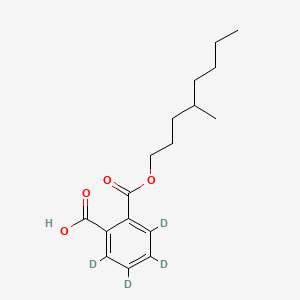
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)

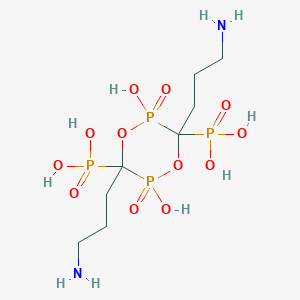
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
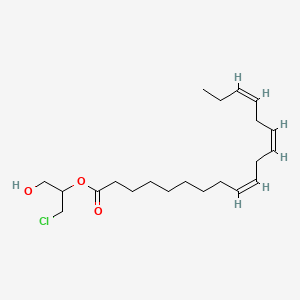

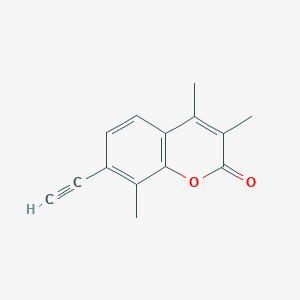
![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
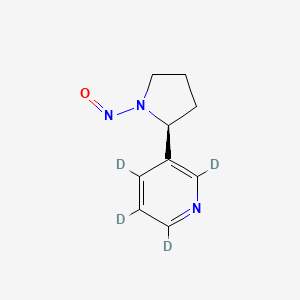
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
